3-Chloro-5,6-dimethylpyrazin-2(1H)-one
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Overview
Description
3-Chloro-5,6-dimethylpyrazin-2(1H)-one, also known as 3-Cl-DMP, is an organic compound containing a pyrazine ring with a chlorine atom. It is a colorless solid that is soluble in various organic solvents. 3-Cl-DMP has been extensively studied in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Dipolar Cycloaddition Reactions : Helliwell et al. (2006) demonstrated that 5,6-Dimethylpyrazin-2-one could undergo dipolar cycloaddition with methyl acrylate, resulting in the formation of complex molecular structures useful for chemical synthesis (Helliwell, You, & Joule, 2006).
- Crystal Structure Analysis : Studies by Lu and Jing-min Shi (2005) and others have elucidated the crystal structures of compounds containing 2,5-dimethylpyrazine 1,4-dioxide, providing insights into molecular interactions and stability (Lu & Jing-min Shi, 2005).
Catalysis and Chemical Reactions
- Microwave-Assisted Desulfitative Dimethylamination : A methodology for generating 5-chloro-3-(dimethylamino)pyrazin-2(1H)-ones using microwave assistance was developed by Sharma et al. (2008), showcasing the compound's role in facilitating novel synthetic pathways (Sharma, Mehta, & Eycken, 2008).
Materials Science
- Optoelectronic Properties : Research on 2,5-di(aryleneethynyl)pyrazine derivatives, including those related to 3,6-dimethylpyrazine, has explored their synthesis, structural characteristics, and optoelectronic properties, indicating potential applications in light-emitting devices and electronic materials (Zhao et al., 2004).
Biological Applications
- Antimicrobial and Antifungal Activity : Compounds synthesized from chloro- and dimethylpyrazinyl derivatives have been evaluated for their antimicrobial and antifungal activities, revealing potential therapeutic applications. Studies by Hassan et al. (2013) and Silva et al. (2015) highlight the biological activity of pyrazoline and pyrazole derivatives, including those related to dimethylpyrazin-2(1H)-one, against various microbial strains (Hassan, 2013); (Silva et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-5,6-dimethyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELETSISMKSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6-dimethylpyrazin-2(1H)-one | |
CAS RN |
140862-42-6 |
Source
|
Record name | 3-chloro-5,6-dimethylpyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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